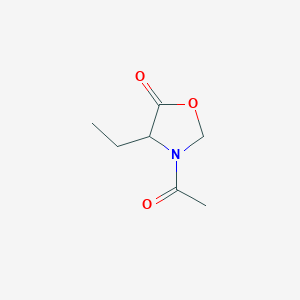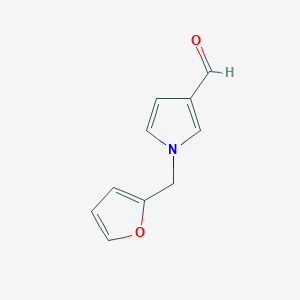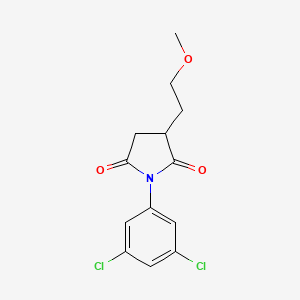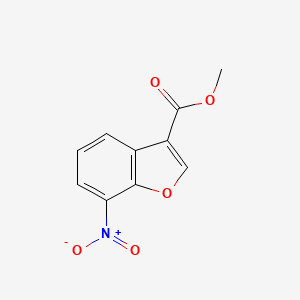
3-Acetyl-4-ethyloxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-ethyloxazolidin-5-one: is a five-membered heterocyclic compound. Its chemical formula is C6H9NO3 (systematic name: 3-acetyl-4-ethyl-1,3-oxazolidin-5-one). This compound contains an oxazolidinone ring, which consists of a nitrogen and an oxygen atom within the five-membered ring. The presence of sulfur enhances its pharmacological properties, making it a valuable moiety in drug design .
Méthodes De Préparation
a. Synthetic Routes: Several synthetic approaches exist for preparing 3-acetyl-4-ethyloxazolidin-5-one. One method involves the reaction of primary amines, aldehydes, and mercaptoacetic acid via a one-pot multicomponent reaction (MCR) in the presence of BF3 and p-toluenesulfonic acid (PTSA) (Scheme 1) . This approach provides derivatives of thiazolidin-4-one, including our target compound.
b. Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis can be scaled up for commercial purposes.
Analyse Des Réactions Chimiques
3-Acetyl-4-ethyloxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form related compounds.
Reduction: Reduction of the carbonyl group can yield different derivatives.
Substitution: Substituents can be introduced at the acetyl or ethyl positions. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
a. Medicinal Chemistry:
Anticancer: Researchers explore its potential as an anticancer agent due to its heterocyclic scaffold.
Antimicrobial: Investigations focus on its antibacterial and antifungal properties.
Neuroprotective: Its pharmacological effects on neural health are of interest.
Synthetic Intermediates: It serves as a building block for more complex molecules.
Drug Design: Scientists use it as a scaffold for designing novel drugs.
Mécanisme D'action
The precise mechanism of action for 3-acetyl-4-ethyloxazolidin-5-one remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While 3-acetyl-4-ethyloxazolidin-5-one is unique in its structure, similar compounds include other oxazolidinones and thiazolidines.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3-acetyl-4-ethyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C7H11NO3/c1-3-6-7(10)11-4-8(6)5(2)9/h6H,3-4H2,1-2H3 |
Clé InChI |
UVWCGEPIHXVVII-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)OCN1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12871113.png)
![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12871127.png)
![Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate](/img/structure/B12871131.png)



![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)

